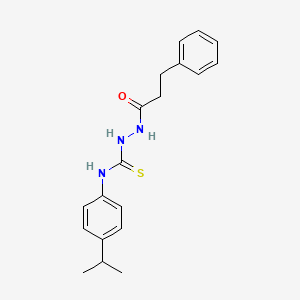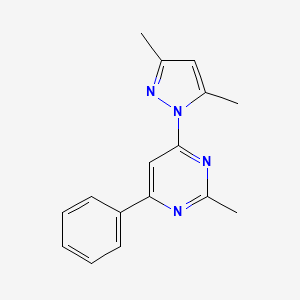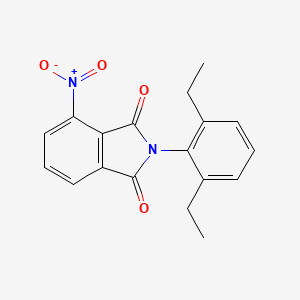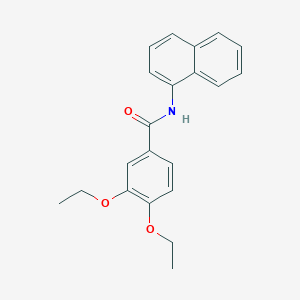![molecular formula C20H14F3NO B5880133 N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide, also known as TFMPBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in regulating cell growth and survival. N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to its use in lab experiments. For example, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is relatively insoluble in water, which can make it difficult to work with in certain applications. It also has a relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are many potential future directions for the study of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide. One area of interest is the development of new cancer therapies based on N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide and related compounds. Another area of interest is the investigation of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide's potential neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide and related compounds may have applications in materials science and organic electronics, due to their unique properties and potential for use in electronic devices.
合成法
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 2-bromobiphenylcarboxylic acid in the presence of a palladium catalyst and a base.
科学的研究の応用
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been investigated for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)15-9-6-10-16(13-15)24-19(25)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMXZQIYCMGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)


![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)



![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
